molecular formula C14H15N5O3 B019815 Troquidazole CAS No. 108001-60-1

Troquidazole

Cat. No.: B019815
CAS No.: 108001-60-1
M. Wt: 301.30 g/mol
InChI Key: UUJSXEHRMRPYEX-UHFFFAOYSA-N
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Description

Troquidazole is a synthetic compound classified under the category of antimicrobial agents. It is known for its efficacy in treating various bacterial infections. The compound is characterized by its unique chemical structure, which includes a quinoline moiety, making it a potent agent against a broad spectrum of microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Troquidazole involves several key steps:

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Troquidazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinoline derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Various quinoline derivatives.

    Reduction Products: Aminoquinoline derivatives.

    Substitution Products: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Troquidazole has a wide range of applications in scientific research:

Mechanism of Action

Troquidazole exerts its antimicrobial effects by targeting the DNA of microorganisms. The compound intercalates into the DNA, disrupting its structure and function. This leads to the inhibition of DNA synthesis and ultimately results in the death of the microorganism. The primary molecular targets are the DNA and associated enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Troquidazole is unique due to its quinoline moiety, which imparts significant antimicrobial properties. Similar compounds include:

    Metronidazole: Another nitroimidazole with antimicrobial properties, but with a different mechanism of action.

    Tinidazole: Similar to Metronidazole but with a longer half-life.

    Secnidazole: Known for its efficacy in treating bacterial vaginosis.

Uniqueness: this compound’s unique quinoline structure differentiates it from other nitroimidazoles, providing a broader spectrum of activity and potentially fewer side effects .

Properties

CAS No.

108001-60-1

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

N'-(3-nitroquinolin-4-yl)morpholine-4-carboximidamide

InChI

InChI=1S/C14H15N5O3/c15-14(18-5-7-22-8-6-18)17-13-10-3-1-2-4-11(10)16-9-12(13)19(20)21/h1-4,9H,5-8H2,(H2,15,16,17)

InChI Key

UUJSXEHRMRPYEX-UHFFFAOYSA-N

SMILES

C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N

Canonical SMILES

C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N

108001-60-1

Synonyms

EGIS 4136
EGIS-4136
N-(3-nitro-4-quinoline)morpholino-4-carboxamidine

Origin of Product

United States

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